2,2',3,3',4,4',5,6,6'-Nonabromodiphenyl ether

Descripción general

Descripción

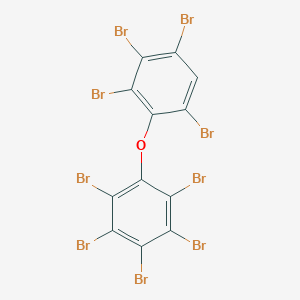

2,2’,3,3’,4,4’,5,6,6’-Nonabromodiphenyl ether: is a polybrominated diphenyl ether (PBDE) with the molecular formula C12HBr9O and a molecular weight of 880.27 g/mol . This compound is part of a group of chemicals known for their flame-retardant properties, making them valuable in various industrial applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 2,2’,3,3’,4,4’,5,6,6’-Nonabromodiphenyl ether is typically synthesized through the bromination of diphenyl ether. The process involves the reaction of diphenyl ether with bromine in the presence of a catalyst, such as iron or aluminum bromide, under controlled conditions . The reaction is carried out in a solvent like chloroform or carbon tetrachloride, and the temperature is maintained between 0°C and 50°C to ensure the selective bromination of the aromatic rings .

Industrial Production Methods: On an industrial scale, the production of 2,2’,3,3’,4,4’,5,6,6’-Nonabromodiphenyl ether follows a similar bromination process but is optimized for higher yields and efficiency. Large-scale reactors and continuous flow systems are employed to handle the exothermic nature of the bromination reaction . The product is then purified through crystallization or distillation to obtain the desired purity level .

Análisis De Reacciones Químicas

Types of Reactions: 2,2’,3,3’,4,4’,5,6,6’-Nonabromodiphenyl ether undergoes several types of chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other functional groups under specific conditions.

Reduction Reactions: The compound can be reduced to lower brominated diphenyl ethers using reducing agents like sodium borohydride.

Oxidation Reactions: Oxidative degradation can occur in the presence of strong oxidizing agents.

Common Reagents and Conditions:

Substitution: Reagents like sodium hydroxide or potassium hydroxide in polar solvents are commonly used.

Reduction: Sodium borohydride in methanol or ethanol is a typical reducing agent.

Major Products:

Substitution: Formation of hydroxylated or alkylated derivatives.

Reduction: Lower brominated diphenyl ethers.

Oxidation: Formation of brominated phenols and other degradation products.

Aplicaciones Científicas De Investigación

2,2’,3,3’,4,4’,5,6,6’-Nonabromodiphenyl ether has several scientific research applications, including:

Mecanismo De Acción

The mechanism of action of 2,2’,3,3’,4,4’,5,6,6’-Nonabromodiphenyl ether involves its interaction with biological molecules and pathways. It is known to bind to and disrupt the function of hormone receptors, particularly thyroid hormone receptors, leading to endocrine disruption . The compound can also induce oxidative stress and inflammation by generating reactive oxygen species (ROS) in cells . These effects contribute to its toxicological profile and potential health risks .

Comparación Con Compuestos Similares

- 2,2’,3,3’,4,4’,5,5’,6-Octabromodiphenyl ether

- 2,2’,3,3’,4,4’,5,5’,6-Decabromodiphenyl ether

- 2,2’,4,4’,5,6’-Hexabromodiphenyl ether

Comparison: 2,2’,3,3’,4,4’,5,6,6’-Nonabromodiphenyl ether is unique due to its high degree of bromination, which imparts superior flame-retardant properties compared to its lower brominated counterparts . this also makes it more persistent in the environment and potentially more toxic . The higher brominated compounds, such as decabromodiphenyl ether, are even more effective as flame retardants but share similar environmental and health concerns .

Actividad Biológica

2,2',3,3',4,4',5,6,6'-Nonabromodiphenyl ether (BDE-208) is a polybrominated diphenyl ether (PBDE) that has garnered attention due to its widespread use as a flame retardant and its associated environmental and health concerns. This article explores the biological activity of BDE-208, focusing on its endocrine-disrupting properties, neurodevelopmental effects, and implications for human health.

BDE-208 is characterized by a high degree of bromination, with the molecular formula and a molecular weight of 880.27 g/mol. The synthesis typically involves the bromination of diphenyl ether using bromine or brominating agents under controlled conditions. This process is crucial for achieving the desired degree of bromination while minimizing byproducts.

Endocrine Disruption

Research indicates that BDE-208 exhibits significant endocrine-disrupting properties. It has been shown to interfere with thyroid hormone regulation, which is critical for metabolic processes and development in various organisms. Studies have demonstrated that exposure to BDE-208 can lead to alterations in thyroid hormone levels, potentially resulting in reproductive health issues and developmental abnormalities .

Table 1: Effects of BDE-208 on Thyroid Hormones

| Study | Organism | Effect Observed |

|---|---|---|

| Mice | Disruption of thyroid hormone levels | |

| Rats | Impaired reproductive health | |

| Neonatal mice | Developmental neurotoxic effects |

Neurodevelopmental Effects

Animal studies have highlighted the neurodevelopmental impacts of BDE-208. For instance, neonatal exposure in mice has been linked to behavioral changes such as hyperactivity and impaired learning and memory functions. In one study, mice exposed to BDE-208 during critical developmental windows exhibited significant disruptions in spontaneous behavior and cognitive performance in tests such as the Morris water maze .

Case Study: Neonatal Exposure in Mice

In a controlled experiment, neonatal male mice were administered a single oral dose of BDE-208. The results indicated that exposure led to:

- Behavioral Changes : Hyperactivity and disrupted habituation.

- Cognitive Impairment : Deficits in learning and memory assessed through maze tests.

These findings underscore the potential risks associated with exposure to BDE-208 during sensitive developmental periods .

Environmental Persistence and Bioaccumulation

BDE-208 is persistent in the environment, raising concerns about bioaccumulation in wildlife and humans. Its stability allows it to remain in ecosystems for extended periods, leading to increased exposure risks. Studies have detected PBDEs in human breast milk and adipose tissues, indicating significant bioaccumulation potential .

Health Implications

The implications of BDE-208 exposure extend beyond animal studies to potential human health risks. Epidemiological studies suggest associations between PBDE exposure and adverse health outcomes such as:

- Reproductive Health Issues : Evidence suggests that PBDEs may impair semen quality and affect fertility.

- Developmental Disorders : Increased risks of neurodevelopmental disorders in children exposed to high levels of PBDEs during gestation or early life stages .

Table 2: Health Risks Associated with BDE Exposure

Propiedades

IUPAC Name |

1,2,3,4,5-pentabromo-6-(2,3,4,6-tetrabromophenoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12HBr9O/c13-2-1-3(14)11(8(19)4(2)15)22-12-9(20)6(17)5(16)7(18)10(12)21/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEEVDIAVLGLVOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Br)Br)Br)OC2=C(C(=C(C(=C2Br)Br)Br)Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12HBr9O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30451985 | |

| Record name | 2,2′,3,3′,4,4′,5,6,6′-Nonabromodiphenyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30451985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

880.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

437701-79-6 | |

| Record name | 2,2',3,3',4,4',5,6,6'-Nonabromodiphenyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0437701796 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2′,3,3′,4,4′,5,6,6′-Nonabromodiphenyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30451985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2',3,3',4,4',5,6,6'-NONABROMODIPHENYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/872OKM983V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.